![molecular formula C23H22FN5O2S B2397476 2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-14-4](/img/no-structure.png)
2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C23H22FN5O2S and its molecular weight is 451.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Activity and Antihypertensive Effects
Studies have identified derivatives of this compound as potent α1-adrenoceptor antagonists, with significant implications for managing hypertension. For instance, derivatives have been evaluated for their vasodilatory effects in rat models, showcasing potential as antihypertensive agents without inducing reflex tachycardia, which is crucial for long-term treatment strategies (Yen et al., 1996; Tsai et al., 2001).
Antimicrobial and Antitumor Applications
Innovative research has synthesized derivatives showing promising antitumor activities against a range of cancer lines. Some derivatives exhibit selective cytotoxic effects against human lung adenocarcinoma cells, with potential mechanisms involving cell cycle arrest and induction of apoptosis, highlighting their potential as cancer therapeutic agents (Mamedov et al., 2022). Additionally, compounds containing the core structure of this compound have been explored for their antimicrobial properties, showing efficacy against various bacterial and fungal strains, underscoring their potential in treating infectious diseases (Babu et al., 2015).
Synthesis and Characterization for Therapeutic Applications
Research into the synthesis and characterization of derivatives highlights their versatility and potential in developing new therapeutic agents. Studies focus on creating compounds with specific pharmacophoric groups, aiming to enhance antimicrobial and antitumor activities through structural modifications. These efforts underline the compound's role as a precursor in synthesizing novel agents with targeted biological activities (Patel et al., 2007; Singhai & Gupta, 2019).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-(4-fluorophenyl)piperazine with ethyl acetoacetate to form 2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one, which is then treated with Lawesson's reagent to yield the final product, 2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one.", "Starting Materials": [ "2-amino-4-(4-fluorophenyl)piperazine", "ethyl acetoacetate", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(4-fluorophenyl)piperazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form 2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one.", "Step 2: Treatment of the intermediate product with Lawesson's reagent, which is a mixture of phosphorus pentasulfide and a reducing agent such as triphenylphosphine, to yield the final product, 2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one." ] } | |
| 1028685-14-4 | |
Molecular Formula |
C23H22FN5O2S |
Molecular Weight |
451.52 |
IUPAC Name |
2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C23H22FN5O2S/c24-15-5-7-16(8-6-15)27-11-13-28(14-12-27)20(30)10-9-19-22(31)29-21(25-19)17-3-1-2-4-18(17)26-23(29)32/h1-8,19,25H,9-14H2 |
InChI Key |
AODPFAACLVRMKF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


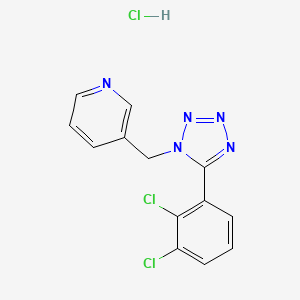
![3-(1-Methylsulfonylpiperidin-2-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B2397394.png)
![5,5-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2397395.png)
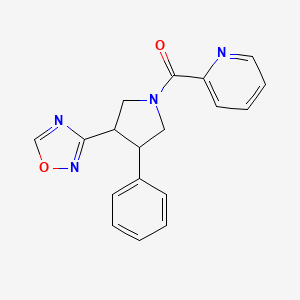
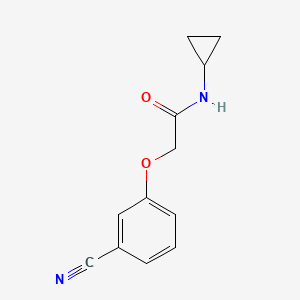
![2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2397400.png)
![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2397401.png)
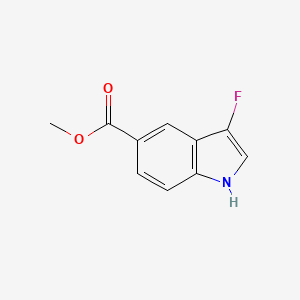
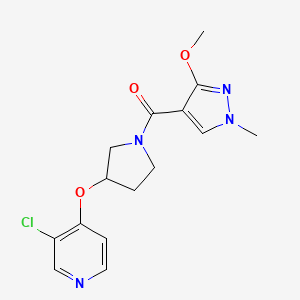

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamide](/img/structure/B2397408.png)
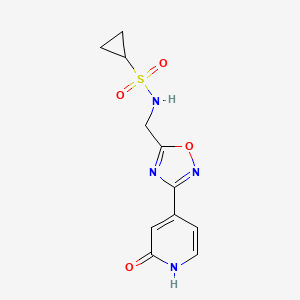
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2397411.png)
![4-chloro-N-[(2-methoxyphenyl)methyl]-3-sulfamoylbenzamide](/img/structure/B2397416.png)
